molecular formula C9H10N2O4 B069608 Ethyl 3-amino-2-nitrobenzoate CAS No. 193014-01-6

Ethyl 3-amino-2-nitrobenzoate

Cat. No.: B069608
CAS No.: 193014-01-6
M. Wt: 210.19 g/mol
InChI Key: IJNYIIHVEXLJGI-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-nitrobenzoate is an organic compound with the molecular formula C9H10N2O4 It is a derivative of benzoic acid, where the ethyl ester is substituted with an amino group at the third position and a nitro group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl benzoate to introduce the nitro group, followed by the reduction of the nitro group to an amino group. The steps are as follows:

    Nitration: Ethyl benzoate is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve yields. This method allows for better control over reaction conditions and can lead to higher selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The amino group can be oxidized to form nitroso or nitro compounds under specific conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Reduction: this compound can be reduced to ethyl 3-amino-2-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-2-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-nitrobenzoate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The amino and nitro groups play a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Ethyl 3-amino-2-nitrobenzoate can be compared with similar compounds such as:

    Ethyl 4-amino-2-nitrobenzoate: Similar structure but with the amino group at the para position.

    Ethyl 3-amino-4-nitrobenzoate: Similar structure but with the nitro group at the para position.

    Ethyl 2-amino-5-nitrobenzoate: Similar structure but with the amino group at the ortho position.

These compounds share similar reactivity patterns but differ in their specific applications and properties due to the position of the substituents on the benzene ring .

Properties

IUPAC Name

ethyl 3-amino-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-4-3-5-7(10)8(6)11(13)14/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNYIIHVEXLJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592737
Record name Ethyl 3-amino-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193014-01-6
Record name Ethyl 3-amino-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 20.2 of 3-acetylamino-2-nitrobenzoic acid, 11.4 g of 97% sulfuric acid and 300 ml of ethanol was stirred for 23 hours while being heat-refluxed. One-hundred milliliters of ethanol were distilled off under reduced pressure, and the residue was cooled to room temperature. Subsequently, the reaction solution was poured into 200 ml of ice water containing 19.5 g of sodium hydrogencarbonate. The crystals precipitated were separated through filtration, and were washed with water. Further, these crystals were dispersed in 30 ml of a mixed solution of ethyl acetate and hexane at a ratio of 1:2. The crystals were separated through filtration, washed with hexane, and then dried to give 18.0 g of ethyl 3-amino-2-nitrobenzoate.
[Compound]
Name
20.2
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11.4 g
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Synthesis routes and methods II

Procedure details

A mixture of 20.2 g of 3-acetylamino-2-nitrobenzoic acid, 11.4 g of 97% sulfuric acid and 300 ml of ethanol was stirred for 23 hours while being heat-refluxed. One-hundred milliliters of ethanol were distilled off under reduced pressure, and the residue was cooled to room temperature. Subsequently, the reaction solution was poured into 200 ml of ice water containing 19.5 g of sodium hydrogencarbonate. The crystals precipitated were separated through filtration, and were washed with water. Further, these crystals were dispersed in 30 ml of a mixed solution of ethyl acetate and hexane at a ratio of 1:2. The crystals were separated through filtration, washed with hexane, and then dried to give 18.0 g of ethyl 3-amino-2-nitrobenzoate.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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